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This document provides a standardized protocol for assessing the efficacy of HSP90 inhibitors (e.g.,
Zelavespib) in oncology drug development using Patient-Derived Xenograft (PDX) models. The approach

emphasizes functional precision oncology, aiming to translate preclinical findings into clinical predictions

[1].

Objective: To determine the in vivo antitumor efficacy of Zelavespib by measuring tumor growth inhibition
(TGI) in established PDX models.

Background: PDX models, created by implanting human tumor tissue into immunodeficient mice, preserve
key features of the original patient tumor, including genetic heterogeneity and drug response patterns. They
are considered a gold standard for preclinical validation of anticancer drugs [1] [2]. HSP90 inhibition
represents a promising therapeutic strategy, and robust evaluation in PDX models is a critical step toward

clinical application.

Detailed Experimental Protocol

PDX Model Establishment and Allocation

¢ Animal Models: Use highly immunodeficient mouse strains such as NOD-scid IL2Ry[null] (NSG) or
similar to maximize engraftment success and minimize graft-versus-host disease [2].
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e Tumor Implantation: Implant patient-derived tumor fragments (approx. 2-3 mm3) subcutaneously into
the flank of mice. For glioblastoma models, orthotopic implantation may be used to account for the
blood-brain barrier [3].

¢ Randomization: When tumors reach a target volume of 100-200 mm3, randomize mice into
treatment and control groups (typically n=5-10 per group) to ensure equivalent starting tumor sizes
across groups.

Dosing and Treatment Schedule

¢ Formulation: Prepare Zelavespib in a vehicle suitable for its physicochemical properties (e.g., a
solution of 5% DMSO, 40% PEG 300, and 5% Tween-80 in saline).

e Dosing Route: Administer via oral gavage or intraperitoneal injection, as appropriate for the
compound.

¢ Treatment Regimen: A common schedule is daily administration for 21 days. Include control groups
receiving vehicle only.

Table 1: Example Experimental Groups

Group Description N (mice) Treatment Schedule

1 Vehicle Control 5-10 Vehicle only Daily, 21 days
2 Zelavespib (Dose 1) 5-10 e.g., 50 mg/kg Daily, 21 days
3 Zelavespib (Dose 2) 5-10 e.g., 75 mg/kg Daily, 21 days

Tumor Measurement and Data Collection

e Tumor Volume Measurement: Measure tumor dimensions 2-3 times per week using a digital caliper.

¢ Calculation: Calculate tumor volume using the formula: ( V = \frac{1}{2} \times \text{length} \times
(\text{width})"2 ).

e Body Weight: Monitor and record mouse body weight 2-3 times per week as an indicator of
treatment toxicity.

e Endpoint: The study typically concludes at day 21 post-treatment initiation, or when the mean tumor
volume in the control group reaches a predefined limit (e.g., 1500 mms).
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Data Analysis and Interpretation

Quantitative Efficacy Metrics

Calculate the following key metrics at the end of the study (e.g., Day 21) for each treatment group:

e Tumor Growth Inhibition (TGI): (\text{TGI} (%) = \left(1 - \frac{T_{\text{final}} - T_{\text{initial}}}
{C_{\text{final}} - C_{\text{initial}}}\right) \times 100 ) where ( T ) and ( C ) are the mean tumor volumes
of the treatment and control groups, respectively.

¢ Best Average Response (BAR): The maximum % TGI observed at any timepoint during the study.

¢ Tumor Regression: The proportion of mice in a group with a tumor volume that is less than the initial
volume (( V_{\text{final}} < V_{\text{initial}} )) at a specific timepoint.

Table 2: Key Metrics for Tumor Growth Inhibition Analysis

Metric

Formula/Description

Interpretation

Tumor Growth
Inhibition (TGI)

Best Average
Response (BAR)

Tumor Regression

(\left(1 - \frac{\Delta T}{\Delta
CHright) \times 100 )

Maximum TGI value during the study.

% of mice with (V_{\text{final}} <
V_{\text{initial}} )

Statistical and Translational Analysis

Percentage inhibition of tumor
growth relative to control.

Captures the peak drug effect.

Indicates ability to shrink existing
tumors.

o Statistical Comparisons: Use repeated-measures ANOVA to compare tumor volume trajectories
between groups. For single timepoint comparisons, an unpaired t-test is appropriate [4] [5].

¢ Modeling Tumor Dynamics: Implement a Tumor Growth Inhibition (TGI) model, such as the Simeoni
model, to describe the longitudinal tumor volume data. This model can differentiate between

cytostatic and cytotoxic drug effects [6].
¢ Translational Prediction: Parameters from the mouse TGI model (e.g., tumor growth rate, drug
potency) can be allometrically scaled to humans to simulate potential tumor dynamics in patients,
aiding in clinical trial design [6].
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Experimental Workflow

The following diagram illustrates the complete workflow from model establishment to data analysis:
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(Implant in NSG mice)

l

Tumor Expansion & Passage

'

Randomization into
Study Groups

l

Treatment Phase
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(TGI %, Statistical tests, TGI model)

l
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Discussion and Best Practices

¢ Improving Screening Robustness: Relying on a single tumor growth measure from one laboratory
can reduce the reliability of results. Incorporating multiple measures and using statistical meta-
analysis techniques can significantly improve the sensitivity and specificity of drug-screening tests [4]

[5].

e Model Selection: The choice of PDX model is critical. Using a panel of models representing different
cancer types or molecular subtypes can provide a more comprehensive understanding of
Zelavespib's potential efficacy and its association with specific biomarkers [3].

¢ Functional Precision Oncology: Beyond traditional TGI, PDX models can be used for functional
precision oncology, where tumor models from individual patients are tested with a panel of drugs to
identify the most effective therapeutic option [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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